2-Methyl-1-thionaphthol
Overview
Description
2-Methyl-1-thionaphthol is an organic compound with the molecular formula C11H10S. It is a derivative of naphthalene, where a methyl group and a thiol group are attached to the naphthalene ring. This compound is known for its distinctive sulfurous odor and is used in various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-thionaphthol can be synthesized through several methods. One common method involves the reaction of 2-methylnaphthalene with sulfur-containing reagents under specific conditions. For instance, the thiolation of 2-methylnaphthalene can be achieved using thiourea and hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of 2-methylnaphthalene-1-thiol often involves the separation and purification of 2-methylnaphthalene from wash oil, followed by thiolation. The process includes steps such as reduced pressure distillation, isomerization, and crystallization to obtain high-purity 2-methylnaphthalene .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-thionaphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding sulfide.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated derivatives of 2-methylnaphthalene-1-thiol.
Scientific Research Applications
2-Methyl-1-thionaphthol is utilized in various scientific research applications:
High-Performance Liquid Chromatography (HPLC): It is used in fluorescent prelabelling for the analysis of biologically important thiols like L-cysteine and glutathione.
Pharmaceutical Analysis: It helps in the determination of thiol-containing drugs in pharmaceutical formulations.
Chemical Studies: It is used in the synthesis of derivatives for chemical studies.
Protein Labeling: It is employed in the synthesis and characterization of compounds that label thiol moieties in proteins, aiding in the study of protein structure and function.
Toxicity and Metabolism Studies: It is used to investigate the toxicity and metabolism of related compounds in biological systems.
Mechanism of Action
The mechanism of action of 2-methylnaphthalene-1-thiol involves its interaction with thiol groups in proteins and other biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction is crucial for studying protein conformational changes and labeling specific protein domains .
Comparison with Similar Compounds
2-Methylnaphthalene: A polycyclic aromatic hydrocarbon with similar structural features but without the thiol group.
1-Methylnaphthalene: Another naphthalene derivative with the methyl group attached at a different position.
2-Naphthalenethiol: A compound with a thiol group attached to the naphthalene ring but without the methyl group.
Uniqueness: 2-Methyl-1-thionaphthol is unique due to the presence of both a methyl group and a thiol group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications, particularly in the study of thiol-containing compounds and protein interactions.
Properties
IUPAC Name |
2-methylnaphthalene-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHFCVIKFFAFLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594185 | |
Record name | 2-Methylnaphthalene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63003-20-3 | |
Record name | 2-Methylnaphthalene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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